Firefly luciferase-IN-1 Firefly luciferase-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14595601
InChI: InChI=1S/C19H16O3/c1-12-2-4-13(5-3-12)10-15-7-6-14-11-16(19(21)22)8-9-17(14)18(15)20/h2-5,8-11H,6-7H2,1H3,(H,21,22)/b15-10+
SMILES:
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol

Firefly luciferase-IN-1

CAS No.:

Cat. No.: VC14595601

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Firefly luciferase-IN-1 -

Specification

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
IUPAC Name (6E)-6-[(4-methylphenyl)methylidene]-5-oxo-7,8-dihydronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C19H16O3/c1-12-2-4-13(5-3-12)10-15-7-6-14-11-16(19(21)22)8-9-17(14)18(15)20/h2-5,8-11H,6-7H2,1H3,(H,21,22)/b15-10+
Standard InChI Key HEEMJVLKXPNKTL-XNTDXEJSSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC(=C3)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC(=C3)C(=O)O

Introduction

Biochemical Basis of Firefly Luciferase Activity

Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and oxygen to produce light (550–570 nm) . The reaction proceeds via two steps:

  • Adenylation: Luciferin reacts with ATP to form luciferyl-adenylate and pyrophosphate.

  • Oxidation: Luciferyl-adenylate is oxidized to oxyluciferin, emitting a photon as the excited-state oxyluciferin returns to its ground state .

The enzyme’s bifunctionality allows it to participate in both bioluminescent and CoA-ligase pathways, with structural flexibility influencing substrate specificity and inhibitor binding .

Mechanisms of Firefly Luciferase Inhibition

Inhibitors of firefly luciferase typically target substrate binding, ATP interaction, or structural stability. While "Firefly luciferase-IN-1" remains uncharacterized, known inhibitors include:

Non-Competitive and Uncompetitive Inhibitors

These inhibitors bind allosteric sites or enzyme-substrate complexes. Dehydroluciferin, a byproduct of the luciferase reaction, acts as a non-competitive inhibitor by stabilizing inactive conformations . Metal chelators (e.g., EDTA) sequester Mg²⁺, disrupting the Mg-ATP complex essential for catalysis .

Applications of Luciferase Inhibitors in Research

Luciferase inhibitors are pivotal in:

  • High-Throughput Screening (HTS): Identifying false positives in ATP-dependent assays by distinguishing true signals from residual enzymatic activity .

  • Bioluminescence Imaging (BLI): Modulating signal intensity for quantitative analysis in live-cell imaging .

  • Enzyme Mechanism Studies: Elucidating reaction dynamics through kinetic inhibition analysis .

Recent Advances in Inhibitor Design

Recent studies focus on improving inhibitor specificity and bioavailability:

Inhibitor ClassMechanismEfficacy (IC₅₀)Reference Insights
Luciferin AnalogsCompetitive binding0.5–5 µMStructural mimicry of D-luciferin
ATP CompetitorsBlock adenylation step10–50 µMATP-binding site mutations reduce inhibition
Allosteric ModulatorsStabilize inactive conformations2–20 µMIdentified via molecular docking

Challenges and Future Directions

The lack of data on "Firefly luciferase-IN-1" underscores gaps in inhibitor characterization. Key challenges include:

  • Selectivity: Avoiding off-target effects in ATP-dependent cellular processes.

  • Thermal Stability: Designing inhibitors compatible with luciferase’s thermal sensitivity .

  • In Vivo Compatibility: Optimizing pharmacokinetics for therapeutic applications.

Future research should leverage structural insights from luciferase-inhibitor complexes (e.g., PDB: 1LCI) and advanced screening platforms like the THP-1 Firefly Luciferase Cell Line to discover novel inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator